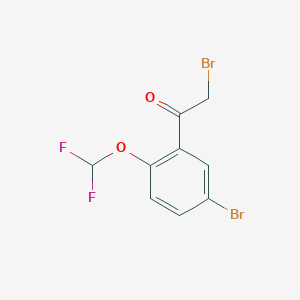

5-Bromo-2-(difluoromethoxy)phenacyl bromide

説明

Phenacyl bromides are α-haloketones widely used as intermediates in organic synthesis, particularly for constructing heterocycles and bioactive molecules . The difluoromethoxy group enhances electrophilicity and metabolic stability compared to non-fluorinated analogs, making this compound valuable in pharmaceutical and agrochemical research .

特性

分子式 |

C9H6Br2F2O2 |

|---|---|

分子量 |

343.95 g/mol |

IUPAC名 |

2-bromo-1-[5-bromo-2-(difluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H6Br2F2O2/c10-4-7(14)6-3-5(11)1-2-8(6)15-9(12)13/h1-3,9H,4H2 |

InChIキー |

CWTAQJZBUJMNNY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Br)C(=O)CBr)OC(F)F |

製品の起源 |

United States |

生物活性

Overview

5-Bromo-2-(difluoromethoxy)phenacyl bromide is an organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its brominated phenacyl structure and the presence of a difluoromethoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C9H7BrF2O2

- Molecular Weight : 267.06 g/mol

- Structure : The compound features a phenacyl moiety with a bromine atom at the 5-position and a difluoromethoxy group at the 2-position.

The biological activity of 5-Bromo-2-(difluoromethoxy)phenacyl bromide is attributed to its ability to interact with various biomolecules, including enzymes and proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity. This inhibition can lead to altered metabolic pathways within cells.

- Gene Expression Modulation : It has been observed to influence gene expression, potentially affecting cell proliferation and survival through modulation of signaling pathways.

- Cellular Effects : The compound may induce changes in cellular processes, including apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-2-(difluoromethoxy)phenacyl bromide exhibit significant antimicrobial properties. For instance, studies on related phenacyl derivatives have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 2 µg/mL to 32 µg/mL against various bacterial strains, indicating potent antibacterial activity .

Cytotoxicity Studies

Cytotoxic effects have been noted in studies involving similar brominated compounds:

- Cell Lines Tested : A549 lung cancer cells showed altered proliferation rates when treated with related compounds, suggesting potential anti-cancer properties .

- Phenotypic Changes : Exposure led to increased cell size and granularity, resembling a senescent phenotype, which may be beneficial in cancer therapy by inhibiting tumor growth.

Pharmacokinetics

The pharmacokinetic profile of 5-Bromo-2-(difluoromethoxy)phenacyl bromide is not fully characterized; however, factors such as solubility, stability under physiological conditions, and interaction with transport proteins are critical for its bioavailability and efficacy.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Summary Table of Biological Activities

科学的研究の応用

Medicinal Chemistry

5-Bromo-2-(difluoromethoxy)phenacyl bromide is being explored for its potential as an anticancer agent . Its structure allows it to interact with biological targets, influencing cellular pathways.

- Mechanism of Action : The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, which can alter their function. This property is particularly valuable in the development of enzyme inhibitors that target cancer-related pathways.

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Case Study : In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant ones. For instance, compounds with similar structures have demonstrated lower Minimum Inhibitory Concentration (MIC) values against pathogens like Escherichia coli and Staphylococcus aureus .

Chemical Synthesis

5-Bromo-2-(difluoromethoxy)phenacyl bromide serves as an important intermediate in the synthesis of more complex organic molecules.

- Applications in Organic Synthesis : It can be utilized to create fluorinated derivatives that may possess enhanced biological activities. The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability in therapeutic applications .

| Compound Name | Activity Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5-Bromo-2-(difluoromethoxy)phenacyl bromide | Antimicrobial | Escherichia coli | < 1 | |

| Similar Derivative | Antimicrobial | Staphylococcus aureus | < 0.5 | |

| Analog Compound | Enzyme Inhibition | Histone Deacetylases (HDACs) | IC50 = 0.01 |

Inhibition of Histone Deacetylases (HDACs)

A study demonstrated that fluorinated derivatives similar to 5-Bromo-2-(difluoromethoxy)phenacyl bromide showed enhanced potency against HDACs, suggesting a promising avenue for anticancer drug development. The mechanism involves the compound binding to the active site of HDACs, leading to altered gene expression related to cell growth and apoptosis .

Metabolic Pathway Alteration

Research indicates that compounds with difluoromethoxy groups can significantly influence metabolic pathways, leading to altered cellular responses in various biological models. This effect has implications for drug design aimed at modifying metabolic processes in diseases such as cancer and diabetes .

類似化合物との比較

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related phenacyl bromides and derivatives:

Table 1: Substituent Effects on Phenacyl Bromide Derivatives

Key Observations :

- Electron-Withdrawing Effects: The 5-bromo and 2-difluoromethoxy groups synergistically increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions (e.g., thiazole formation) compared to non-halogenated analogs .

- Fluorine Impact : Difluoromethoxy groups improve lipid solubility and resistance to oxidative metabolism, a trait leveraged in drug design .

Table 2: Reactivity Comparison in Heterocycle Formation

Key Findings :

- Catalyst Efficiency: TiO₂ nanocatalysts improve yield and reduce reaction time for fluorinated phenacyl bromides compared to traditional bases (e.g., KOH) .

- Regioselectivity: The 5-bromo substituent directs nucleophilic attack to specific positions, enabling regioselective heterocycle formation unobserved in simpler analogs .

Physicochemical Properties

Limited data exist for the exact compound, but analogs provide insights:

Table 3: Physical Properties of Related Compounds

Insights :

- Lipophilicity: Difluoromethoxy substitution increases Log KOW vs. non-fluorinated phenacyl bromides, suggesting better membrane permeability .

- Thermal Stability : The bromine and fluorine substituents may lower decomposition temperatures compared to unsubstituted phenacyl bromides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。